molecular formula C18H24N6 B5590082 N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine

N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine

Cat. No.: B5590082
M. Wt: 324.4 g/mol
InChI Key: OBFYRAZVPZWPPX-UHFFFAOYSA-N
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Description

N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C18H24N6 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.20624479 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has led to the development of novel pyrazolopyrimidine derivatives through various synthetic routes, contributing to the field of heterocyclic chemistry. These compounds have been synthesized to explore their potential as anticancer, anti-5-lipoxygenase agents, and for their reactivity towards the formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which could serve as potential benzodiazepine receptor ligands. The synthesis involves reactions that yield diverse structures, indicating the compound's versatility in creating biologically relevant heterocycles (Rahmouni et al., 2016), (Bruni et al., 1994).

Biological Activities

The derivatives of N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine have shown promise in various biological activities. For instance, certain pyrazolopyrimidines exhibit significant anticancer activities against different cancer cell lines, suggesting their potential in cancer therapy. Furthermore, these compounds have been evaluated for their antibacterial properties, revealing their efficacy against a range of bacterial strains. This indicates their potential use as novel antibacterial agents (Titi et al., 2020), (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Properties

Studies have also focused on synthesizing new derivatives with enhanced antimicrobial and anticancer properties. These efforts aim to develop compounds that can effectively target and inhibit the growth of cancer cells and pathogenic microorganisms, demonstrating the compound's potential in contributing to the development of new therapeutic agents (He et al., 2020), (Azab et al., 2013).

Properties

IUPAC Name

N'-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N-(3-methylpyridin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-5-15-10-17(24-18(22-15)13(3)14(4)23-24)21-9-8-20-16-6-7-19-11-12(16)2/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFYRAZVPZWPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)NCCNC3=C(C=NC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.